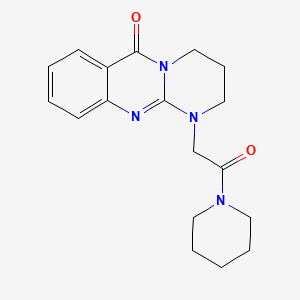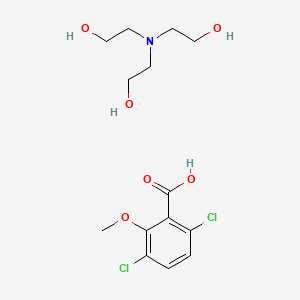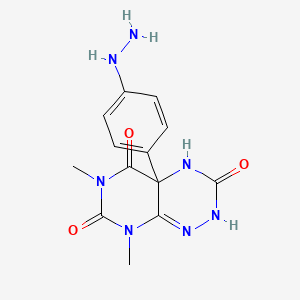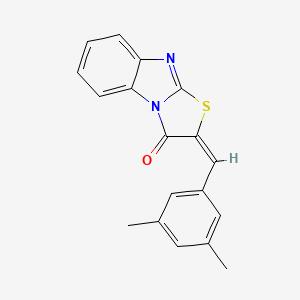
3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the propanimine group via amination reactions.
- Functionalization with the 4-methoxyphenyl and alpha-phenyl groups through coupling reactions.
- Final conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Applications De Recherche Scientifique
3,8-Diazabicyclo(32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other bicyclic amines or derivatives with comparable functional groups. Examples might be:
- 3,8-Diazabicyclo(3.2.1)octane derivatives with different substituents.
- Compounds with similar bicyclic structures but varying functional groups.
Uniqueness
The uniqueness of 3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride lies in its specific combination of functional groups and the resulting properties. This may include unique reactivity, binding affinity, or biological activity compared to similar compounds.
Propriétés
Numéro CAS |
97669-74-4 |
|---|---|
Formule moléculaire |
C26H33ClN4O4 |
Poids moléculaire |
501.0 g/mol |
Nom IUPAC |
[(E)-[3-phenyl-3-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C26H32N4O4.ClH/c1-3-25(31)30-21-11-12-22(30)18-29(17-21)24(19-7-5-4-6-8-19)15-16-27-34-26(32)28-20-9-13-23(33-2)14-10-20;/h4-10,13-14,16,21-22,24H,3,11-12,15,17-18H2,1-2H3,(H,28,32);1H/b27-16+; |
Clé InChI |
JPTRDBUAJCAOBA-JTCQIRNMSA-N |
SMILES isomérique |
CCC(=O)N1C2CCC1CN(C2)C(C/C=N/OC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4.Cl |
SMILES canonique |
CCC(=O)N1C2CCC1CN(C2)C(CC=NOC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


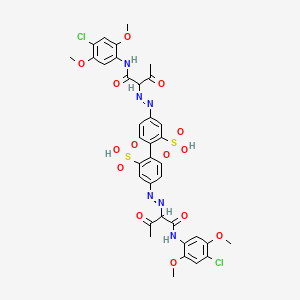
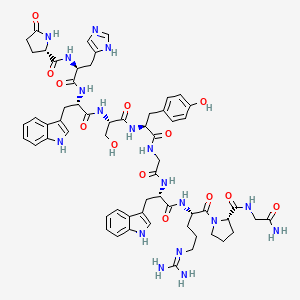



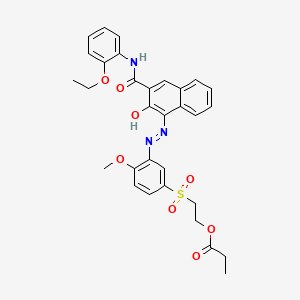

![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)

![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)
